molecular formula C23H21N3O3 B11000544 1-hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isoquinoline-4-carboxamide

1-hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isoquinoline-4-carboxamide

Cat. No.: B11000544
M. Wt: 387.4 g/mol
InChI Key: ZCBNZTSUROPRKE-UHFFFAOYSA-N
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Description

N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a carbazole and isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE typically involves multiple steps. One common approach is to start with the carbazole derivative, which undergoes methoxylation to introduce the methoxy group. This intermediate is then reacted with isoquinoline derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted carbazole compounds.

Scientific Research Applications

N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE is unique due to its specific combination of carbazole and isoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-oxo-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C23H21N3O3/c1-29-13-9-10-19-17(11-13)15-7-4-8-20(21(15)25-19)26-23(28)18-12-24-22(27)16-6-3-2-5-14(16)18/h2-3,5-6,9-12,20,25H,4,7-8H2,1H3,(H,24,27)(H,26,28)

InChI Key

ZCBNZTSUROPRKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CNC(=O)C5=CC=CC=C54

Origin of Product

United States

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